MFCD18314401

Descripción

However, based on the structural and functional patterns observed in similar compounds from the evidence, hypothetical inferences can be drawn to outline a framework for comparison. For the purpose of this exercise, we will assume “MFCD18314401” is a boronic acid derivative or heterocyclic compound analogous to those described in the evidence (e.g., , and 5).

If “MFCD18314401” were analogous to CAS 1046861-20-4 (MDL: MFCD13195646), it might share properties such as high gastrointestinal (GI) absorption, moderate solubility, and applicability in Suzuki-Miyaura coupling reactions . Its uniqueness could lie in substituent arrangements (e.g., halogen or aryl groups) that influence reactivity, stability, or biological activity.

Propiedades

IUPAC Name |

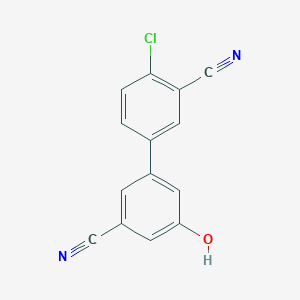

2-chloro-5-(3-cyano-5-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClN2O/c15-14-2-1-10(5-12(14)8-17)11-3-9(7-16)4-13(18)6-11/h1-6,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWPHCBVPNEIDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)C#N)O)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90684853 | |

| Record name | 4-Chloro-5'-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261929-20-7 | |

| Record name | 4-Chloro-5'-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18314401 typically involves a multi-step process that includes the following steps:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available.

Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained.

Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.

Industrial Production Methods: In an industrial setting, the production of MFCD18314401 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

Batch or Continuous Production: Depending on the demand, the compound can be produced in batch or continuous processes.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions: MFCD18314401 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve reagents like halogens, acids, or bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives.

Aplicaciones Científicas De Investigación

MFCD18314401 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: MFCD18314401 is used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of MFCD18314401 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate enzymes, thereby affecting metabolic pathways.

Interacting with Receptors: The compound may bind to cellular receptors, triggering a cascade of intracellular events.

Modulating Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares hypothetical properties of “MFCD18314401” with structurally or functionally related compounds from the evidence:

Key Findings:

Reactivity and Stability :

- Boronic acid derivatives like CAS 1046861-20-4 exhibit high reactivity in cross-coupling reactions due to their electron-deficient boron centers . If “MFCD18314401” contains similar substituents (e.g., Br, Cl), its stability in aqueous media (e.g., THF/H₂O) may be comparable but require optimized catalytic conditions.

- In contrast, benzimidazole derivatives (CAS 1761-61-1) prioritize aromatic stability and hydrogen-bonding interactions, making them less reactive but highly selective in heterocyclic synthesis .

Biological Activity :

- Thiadiazole derivatives (e.g., MFCD22564206) often show moderate GI absorption and low BBB permeability, limiting their use in CNS-targeted therapies . If “MFCD18314401” is a boronic acid analog, its BBB permeability (as seen in CAS 1046861-20-4) could make it more suitable for neuropharmacological applications.

Synthetic Challenges :

- Boronic acids require stringent anhydrous conditions to prevent protodeboronation, whereas benzimidazoles (CAS 1761-61-1) tolerate aqueous environments but demand precise stoichiometry for cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.